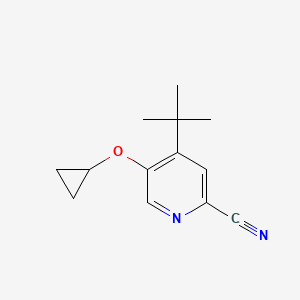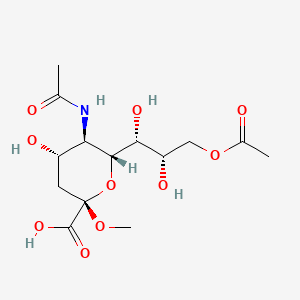
(2S,4S,5R,6R)-5-Acetamido-6-((1R,2S)-3-acetoxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate is a derivative of N-acetylneuraminic acid, a member of the sialic acid family. Sialic acids are a group of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play a crucial role in cellular recognition, signaling, and pathogen interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate involves multiple steps. One common method includes the methylation of N-acetylneuraminic acid at the 2-O position followed by acetylation at the 9-O position. The reaction conditions typically involve the use of methylating agents such as methyl iodide and acetylating agents like acetic anhydride .
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods due to their efficiency and specificity. One-pot multienzyme (OPME) systems are particularly effective, allowing for the simultaneous execution of multiple enzymatic reactions to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketone or aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: Common substitution reactions involve the replacement of acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of N-acetylneuraminic acid, such as ketone, alcohol, and substituted derivatives .
Scientific Research Applications
N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular recognition and signaling.
Medicine: It is investigated for its potential in drug development, particularly in antiviral therapies.
Mechanism of Action
The mechanism of action of N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate involves its interaction with specific molecular targets such as sialic acid-binding proteins. These interactions can influence cellular processes like adhesion, signaling, and immune response. The compound can also act as a receptor for certain pathogens, facilitating their entry into host cells .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: The parent compound, which lacks the methyl and acetyl modifications.
N-Glycolylneuraminic Acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A highly acetylated derivative of N-acetylneuraminic acid
Uniqueness
N-Acetyl-2-O-methyl-α-neuraminic Acid 9-Acetate is unique due to its specific methylation and acetylation pattern, which can significantly alter its biochemical properties and interactions compared to other sialic acid derivatives .
Properties
Molecular Formula |
C14H23NO10 |
|---|---|
Molecular Weight |
365.33 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22)/t8-,9-,10+,11+,12+,14-/m0/s1 |
InChI Key |
NIEBVOWRRSQMQG-NSPKLCQLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)O)O)(C(=O)O)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


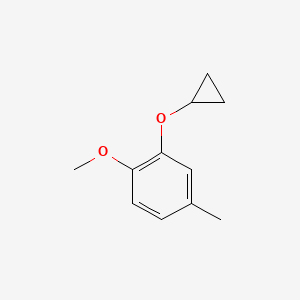

![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
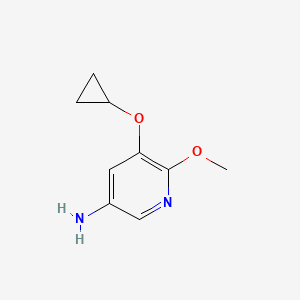
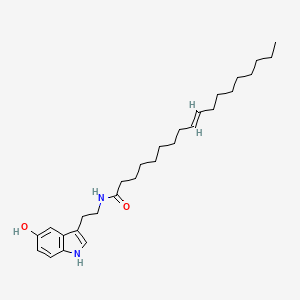
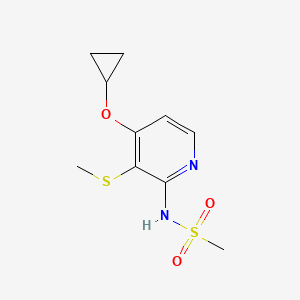
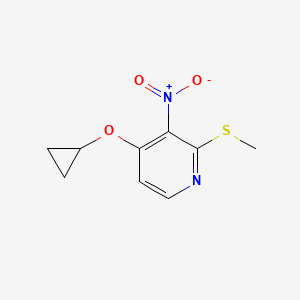
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(2-ethoxyphenyl)methylidene]aniline](/img/structure/B14807013.png)
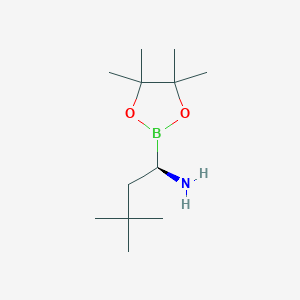
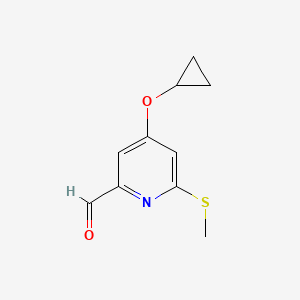
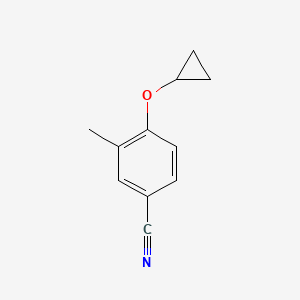
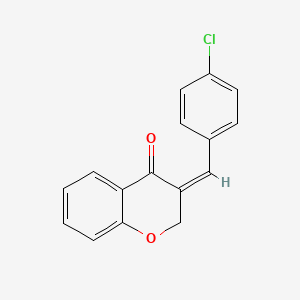
![benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride](/img/structure/B14807029.png)
